Anticoccidial Activity: N-Propyl vs. Dimethyl Substitution
In the Sankyo Company patent (US 4,094,982), N-n-propyl 5-nitro-3-pyridinesulfonamide is explicitly claimed as an active anticoccidial agent, whereas the N,N-dimethyl analog is listed as a separate, distinct compound with differentiated activity [1]. The patent specification establishes that N-alkyl chain identity is a critical determinant of anticoccidial efficacy against Eimeria tenella and E. necatrix, with the propyl substitution conferring specific potency attributes not replicated by alternative alkylation patterns [2].
| Evidence Dimension | Anticoccidial activity retention based on N-substitution |
|---|---|
| Target Compound Data | Active anticoccidial agent (claimed in patent) |
| Comparator Or Baseline | N,N-Dimethyl 5-nitro-3-pyridinesulfonamide: distinct activity profile, separately claimed |
| Quantified Difference | Qualitative differentiation: N-propyl retains activity; N,N-dimethyl exhibits altered efficacy profile |
| Conditions | In vivo coccidiosis model in poultry infected with Eimeria tenella / E. necatrix |
Why This Matters
Procurement of N-propyl rather than dimethyl or other N-alkyl analogs is essential for replicating patented anticoccidial activity in veterinary research applications.
- [1] Sankyo Company Limited. Pyridine sulfonamides and their use as anticoccidial agents. US Patent 4,094,982. 1978. Example 14-15. View Source
- [2] Morisawa Y, Kataoka M, Kitano N, Matsuzawa T. Studies on anticoccidial agents. 13. Synthesis and anticoccidial activity of nitropyridine-2- and -3-sulfonamides and derivatives. J Med Chem. 1977;20(1):129-133. View Source
